molecular formula C15H11N5O B5866915 1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]-

1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]-

Cat. No.: B5866915
M. Wt: 277.28 g/mol
InChI Key: WIZFHSAFKKUPRU-UHFFFAOYSA-N
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Description

1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- typically involves the reaction of benzimidazole derivatives with nitrosating agents. One common method includes the reaction of 1,3-dihydrobenzoimidazole with nitrosomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and at a temperature range of 0-25°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include the use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]- is unique due to the presence of the nitrosomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[bis(1H-benzimidazol-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O/c21-20-13(14-16-9-5-1-2-6-10(9)17-14)15-18-11-7-3-4-8-12(11)19-15/h1-8,21H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZFHSAFKKUPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=NO)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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